molecular formula C25H24N4O5 B2446201 methyl 3-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate CAS No. 1251691-33-4

methyl 3-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate

Cat. No.: B2446201
CAS No.: 1251691-33-4
M. Wt: 460.49
InChI Key: XEUBDGRWCRORSO-UHFFFAOYSA-N
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Description

Methyl 3-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C25H24N4O5 and its molecular weight is 460.49. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-[[2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5/c1-33-12-11-28-16-26-22-20(17-7-4-3-5-8-17)14-29(23(22)24(28)31)15-21(30)27-19-10-6-9-18(13-19)25(32)34-2/h3-10,13-14,16H,11-12,15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUBDGRWCRORSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate is a member of the pyrrolopyrimidine class of compounds, which have garnered significant interest due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Structural Overview

The compound features a complex structure that includes a pyrrolopyrimidine core, which is known for its pharmacological versatility. The presence of various functional groups enhances its interaction with biological targets.

1. Anticancer Activity

Pyrrolopyrimidine derivatives, including this compound, have shown promising anticancer properties. Research indicates that these compounds can inhibit specific kinases involved in cancer progression. For example:

CompoundTargetActivityReference
CGP76030c-SrcIC50 = 7.1 µM (U87 GBM cell line)
L9COX-2Anti-inflammatory activity

The compound's ability to act as an ATP competitive inhibitor has been highlighted in studies focusing on glioblastoma multiforme (GBM), where it exhibited selective inhibition against Src kinase without affecting other tyrosine kinases .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrrolopyrimidines is attributed to their ability to inhibit cyclooxygenase enzymes (COX). This compound has been evaluated for its effects on COX enzymes:

Enzyme TargetInhibition MechanismFindings
COX-1Competitive InhibitionSignificant reduction in prostaglandin synthesis observed in vitro
COX-2Competitive InhibitionHigher selectivity compared to COX-1 observed in molecular docking studies

3. Antimicrobial and Antiviral Properties

Pyrrolopyrimidine derivatives also exhibit antimicrobial and antiviral activities. The mechanisms often involve disruption of nucleic acid synthesis or inhibition of viral replication processes. Specific studies have demonstrated that certain derivatives can effectively inhibit the replication of viruses and bacterial growth:

Activity TypeMechanismReference
AntiviralInhibits viral RNA polymerase
AntimicrobialDisrupts bacterial cell wall synthesis

Case Study 1: Anticancer Screening

In a study involving a library of pyrrolopyrimidine compounds screened against multicellular spheroids of cancer cells, this compound demonstrated significant cytotoxic effects with an IC50 value indicating potent anticancer activity against various tumor types.

Case Study 2: Anti-inflammatory Evaluation

Another study focused on the anti-inflammatory properties of this compound using RAW264.7 macrophage cells stimulated with lipopolysaccharides (LPS). The results showed a marked reduction in inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Scientific Research Applications

Anticancer Activity

The compound is part of the pyrrolo[2,3-d]pyrimidine family, which has been extensively studied for its anticancer properties. Research indicates that derivatives of this scaffold can inhibit multiple tyrosine kinases, which are crucial in cancer cell proliferation and survival. For instance, recent studies have shown that certain pyrrolo[2,3-d]pyrimidine derivatives exhibit potent cytotoxic effects against various cancer cell lines. Specifically, compounds have demonstrated IC50 values ranging from 29 to 59 µM against different cancer types, with some derivatives showing comparable efficacy to established tyrosine kinase inhibitors like sunitinib .

Inhibition of Protein Kinases

Methyl 3-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate is also noted for its ability to inhibit specific protein kinases such as Janus Kinase 3 (JAK3). JAK3 is implicated in various autoimmune diseases and cancers. The inhibition of JAK3 can lead to therapeutic benefits in conditions like rheumatoid arthritis and lupus, where immunosuppression is desired .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Pyrrolo[2,3-d]pyrimidine derivatives have been associated with the inhibition of inflammatory pathways, making them candidates for treating conditions characterized by chronic inflammation. Molecular docking studies indicate that these compounds can interact effectively with targets involved in inflammatory responses, such as 5-lipoxygenase (5-LOX) .

Neuroprotective Effects

Emerging research highlights the neuroprotective capabilities of pyrrolo[2,3-d]pyrimidine compounds. These derivatives have shown promise in models of neurodegenerative diseases by modulating pathways associated with neuronal survival and inflammation. This aspect opens avenues for developing treatments for conditions like Alzheimer's disease and Parkinson's disease .

Synthesis and Structural Optimization

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications aimed at enhancing biological activity. Techniques such as molecular docking are employed to optimize the structure for better interaction with biological targets.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits multiple tyrosine kinases; cytotoxicity against cancer cell lines
Protein Kinase InhibitionTargets JAK3 for autoimmune disease treatment
Anti-inflammatoryInhibits inflammatory pathways; potential for chronic inflammation treatment
NeuroprotectionModulates neurodegenerative pathways

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